![molecular formula C4HBrF3NS B1290470 2-Bromo-4-(trifluoromethyl)thiazole CAS No. 41731-39-9](/img/structure/B1290470.png)
2-Bromo-4-(trifluoromethyl)thiazole
Overview
Description
2-Bromo-4-(trifluoromethyl)thiazole is a compound that has garnered interest due to its potential applications in various fields, including drug discovery and material science. The presence of both bromine and trifluoromethyl groups in the thiazole ring suggests that this compound could serve as a versatile intermediate for further chemical transformations.
Synthesis Analysis
The synthesis of thiazole derivatives, including those with bromo and trifluoromethyl substituents, has been explored in several studies. For instance, a synthetic protocol involving 1,3-dibromo-1,1-difluoro-2-propanone as a synthon has been reported, which allows the introduction of a bromodifluoromethyl group into the thiazole ring . Another study describes the selective bromination of thiazole derivatives using N-bromosuccinimide, which could potentially be applied to synthesize this compound . Additionally, the synthesis of related compounds with trifluoromethyl groups has been achieved through various methods, including one-pot, three-component reactions .
Molecular Structure Analysis
Structural and conformational studies of thiazole derivatives are crucial for understanding their chemical behavior. Spectroscopic methods such as FT-IR, NMR, Raman, and X-ray diffraction have been employed to elucidate the structures of these compounds . Density functional theory (DFT) calculations can also assist in predicting the vibrational and magnetic properties, providing a deeper insight into the molecular structure .
Chemical Reactions Analysis
Thiazole derivatives undergo a range of chemical reactions, which can be utilized to synthesize complex molecules of biological interest. For example, the bromination of acrylonitriles proceeds regioselectively at the thiazole ring, leading to the formation of new brominated thiazoles . The reactivity of the thiazole ring towards electrophilic substitution reactions, such as bromination, is influenced by the nature and position of substituents on the ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The presence of electron-withdrawing groups such as trifluoromethyl can affect the electron density distribution within the molecule, which in turn can influence properties like acidity, reactivity, and stability. The synthesis of novel organic compounds derived from thiazole derivatives and their characterization through various analytical techniques can provide valuable information about their physical properties, such as optical band gaps and dielectric constants .
Scientific Research Applications
Synthesis and Reactivity
2-Bromo-4-(trifluoromethyl)thiazole demonstrates significant versatility in chemical reactions. It's used in the synthesis of diverse compounds due to its reactivity with various electrophiles. For example, the treatment of 2-trifluoroacetamido-4-(trifluoromethyl)thiazole with n-butyllithium produces a dianion that reacts with different electrophiles, leading to a variety of compounds, including aldehydes, ketones, chloroformates, acid chlorides, phosphorus oxychloride, silicon chloride, and disulfides (South & Van Sant, 1991). This demonstrates its potential for creating structurally diverse molecules.
Application in Bioactive Compound Synthesis
The compound is also pivotal in synthesizing biologically interesting scaffolds. An efficient method has been developed for synthesizing 2-imino-4-(trifluoromethyl)thiazolidin-4-ol derivatives through a one-pot, three-component reaction. These reactions involve primary amines, aryl isothiocyanates, and 3-bromo-1,1,1-trifluoropropanone, leading to compounds like isoxazoles, triazoles, and propargylamine derivatives, which are of great interest in drug discovery (Dalmal et al., 2014).
Role in Novel Synthon Creation
In another study, 1,3-dibromo-1,1-difluoro-2-propanone, a novel synthon, was used in reactions with aromatic amines and sodium thiocyanate to create thiazoles. This process is particularly valuable in drug discovery programs, highlighting the utility of this compound derivatives in medicinal chemistry (Colella et al., 2018).
Use in Azo Dye Synthesis
The versatility of this compound extends to the synthesis of azo dyes. Reactions involving this compound have led to the creation of azo dyes, with studies focusing on the absorption maxima of the resulting products (Tanaka et al., 1991). This illustrates its potential in the field of color chemistry and materials science.
Safety and Hazards
The compound is considered hazardous and has been assigned the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Future Directions
While specific future directions for 2-Bromo-4-(trifluoromethyl)thiazole are not mentioned in the search results, thiazole derivatives are a topic of ongoing research due to their diverse biological activities . Further studies could focus on exploring the potential applications of this compound in various fields, including medicinal chemistry.
Mechanism of Action
Target of Action
2-Bromo-4-(trifluoromethyl)thiazole is a derivative of thiazole, a heterocyclic compound . Thiazoles are known to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects Thiazole derivatives are known to interact with various targets, leading to their broad spectrum of biological activities .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . For instance, some thiazole derivatives have been found to exhibit antimicrobial and antifungal activities .
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
It is known to have a high gastrointestinal absorption and is predicted to be bbb permeant . Its lipophilicity (Log Po/w) is reported to be 1.92 (iLOGP) and 2.9 (XLOGP3) .
Result of Action
Thiazole derivatives are known to have diverse biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
It is known to be stored under an inert atmosphere at 2-8°c .
properties
IUPAC Name |
2-bromo-4-(trifluoromethyl)-1,3-thiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBrF3NS/c5-3-9-2(1-10-3)4(6,7)8/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZNVGMVYUYNBOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBrF3NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70631022 | |
Record name | 2-Bromo-4-(trifluoromethyl)-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70631022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
41731-39-9 | |
Record name | 2-Bromo-4-(trifluoromethyl)thiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41731-39-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-4-(trifluoromethyl)-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70631022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-4-(trifluoromethyl)-1,3-thiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.